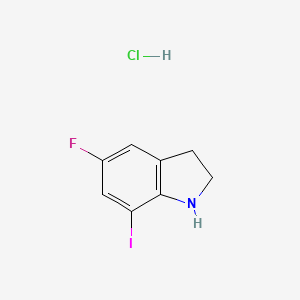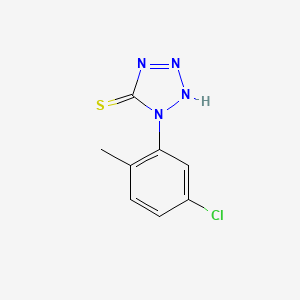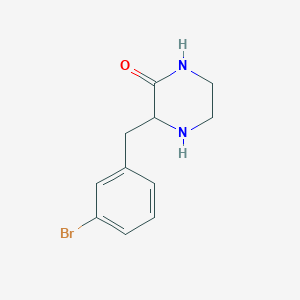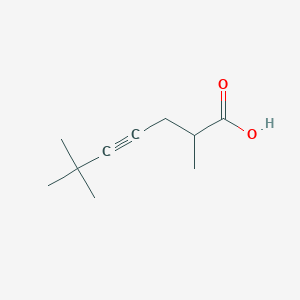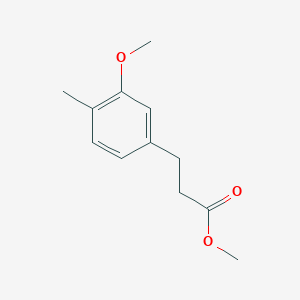
Methyl 3-(3-methoxy-4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-(3-methoxy-4-methylphenyl)propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through the esterification of 3-(3-methoxy-4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(3-methoxy-4-methylphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-(3-methoxy-4-methylphenyl)propanoic acid or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(3-methoxy-4-methylphenyl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-methylphenyl)propanoate
Comparison: Methyl 3-(3-methoxy-4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 3-(3-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-9-4-5-10(8-11(9)14-2)6-7-12(13)15-3/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
LATKVTCQYMRXRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


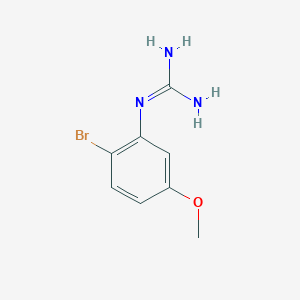
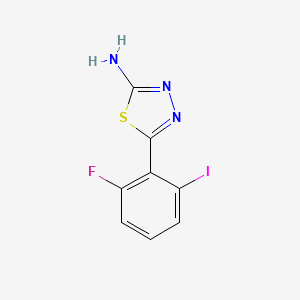

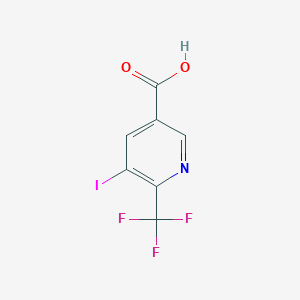

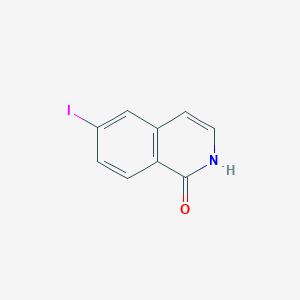

![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)

